(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid: is a synthetic amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino function and a methyl group on the alpha carbon. This compound is of interest in organic synthesis, medicinal chemistry, and various industrial applications due to its structural features and functional groups.
Synthetic Routes and Reaction Conditions:
Boc Protection: The amino group of (S)-2-amino-5-methylhexanoic acid can be protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods: Large-scale synthesis may involve continuous flow reactors for efficient and sustainable production. The Boc group can be introduced using flow microreactor systems, which offer advantages over traditional batch processes in terms of efficiency and versatility.
Chemical Reactions Analysis
(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid: undergoes various chemical reactions:
Deprotection: The Boc group can be removed using mild reagents such as oxalyl chloride in methanol under room temperature conditions. This reaction is useful for further functionalization of the amino group.
Oxidation: The carboxylic acid group can be oxidized to produce derivatives like esters or amides.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylic acid group.
Common Reagents and Conditions:
Deprotection: Oxalyl chloride, methanol, room temperature.
Oxidation: Various oxidizing agents like Jones reagent (CrO3, H2SO4, H2O).
Reduction: Lithium aluminium hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as alcohols or amines in the presence of coupling reagents.
Major Products Formed:
Deprotection: (S)-2-amino-5-methylhexanoic acid.
Oxidation: Esters, amides.
Reduction: Alcohols, aldehydes.
Substitution: Esterified or amidated derivatives.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its therapeutic potential in drug discovery and development.
Industry: Employed in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid: can be compared with other similar amino acid derivatives:
(S)-2-((tert-Butoxycarbonyl)amino)-4-methylhexanoic acid: Similar structure but with a different position of the methyl group.
(S)-2-((tert-Butoxycarbonyl)amino)hexanoic acid: Lacks the methyl group on the alpha carbon.
(R)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid: Enantiomer with the opposite configuration at the chiral center.
The uniqueness of This compound lies in its specific stereochemistry and functional groups, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
(2S)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)6-7-9(10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBPWNBVQINJRH-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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